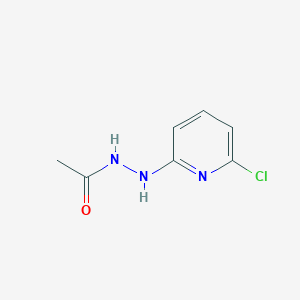

N'-(6-chloropyridin-2-yl)acétohydrazide

Vue d'ensemble

Description

N’-(6-chloropyridin-2-yl)acetohydrazide is an organic compound with the chemical formula C₇H₈ClN₃O. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and agricultural research.

Applications De Recherche Scientifique

N’-(6-chloropyridin-2-yl)acetohydrazide has diverse applications in scientific research, including:

Optoelectronics: Used in the development of new organic nonlinear optical materials.

Green Chemistry: Employed in the sonochemical fabrication and characterization of pyridine-based halogenated hydrazones.

Medicinal Chemistry:

Mécanisme D'action

Target of Action

The presence of functional groups suggests potential reaction pathways.

Mode of Action

Pharmacokinetics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N’-(6-chloropyridin-2-yl)acetohydrazide can be synthesized through a reflux method. This involves heating the reactants in a solvent at its boiling point for an extended period. The specific reactants and conditions for this synthesis are not widely documented, but the general approach involves the reaction of 6-chloropyridine with acetohydrazide under controlled conditions .

Industrial Production Methods

Industrial production of N’-(6-chloropyridin-2-yl)acetohydrazide typically involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The production facilities often include multiple reactors for different types of reactions, such as bromination and cyanidation, to facilitate the synthesis of various compounds .

Analyse Des Réactions Chimiques

Types of Reactions

N’-(6-chloropyridin-2-yl)acetohydrazide undergoes several types of chemical reactions, including:

Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones as reactants and may require acidic or basic catalysts.

Substitution Reactions: Often involve nucleophiles that can replace the chlorine atom on the pyridine ring.

Major Products Formed

Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Substituted Pyridines: Formed from substitution reactions where the chlorine atom is replaced by other functional groups.

Comparaison Avec Des Composés Similaires

N’-(6-chloropyridin-2-yl)acetohydrazide can be compared with other similar compounds, such as:

2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound is also used in optoelectronic applications and exhibits similar nonlinear optical properties.

N-Benzyl-3-nitroaniline: Another compound with promising nonlinear optical properties.

Uniqueness

N’-(6-chloropyridin-2-yl)acetohydrazide is unique due to its combination of a chloropyridine ring and an acetohydrazide functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific research applications.

Activité Biologique

N'-(6-chloropyridin-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antivirulence effects, supported by case studies and research findings.

Chemical Structure and Synthesis

N'-(6-chloropyridin-2-yl)acetohydrazide is a hydrazone derivative characterized by the presence of a chlorinated pyridine ring. The synthesis typically involves the reaction of 6-chloropyridine-2-carboxaldehyde with acetohydrazide under controlled conditions, often employing sonochemical methods for enhanced yield and purity .

1. Anticancer Activity

Numerous studies have reported the anticancer potential of hydrazone derivatives, including N'-(6-chloropyridin-2-yl)acetohydrazide. For instance, various hydrazone compounds have demonstrated significant cytotoxic effects against multiple cancer cell lines, including HepG2 (liver), MDA MB 231 (breast), and A549 (lung) cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Table 1: Anticancer Activity of N'-(6-chloropyridin-2-yl)acetohydrazide

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Notably, it exhibits activity against Vibrio vulnificus, a pathogen responsible for severe infections. Research indicates that N'-(6-chloropyridin-2-yl)acetohydrazide inhibits the transcription of virulence genes such as rtxA1 and vvhA, thereby reducing the bacterium's pathogenicity without exhibiting cytotoxic effects on host cells.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Vibrio vulnificus | 32 µg/mL | |

| E. coli | 16 µg/mL |

3. Antiviral and Antivirulence Properties

Recent studies have highlighted the potential of N'-(6-chloropyridin-2-yl)acetohydrazide as an antivirulence agent. Its ability to suppress virulence factors in pathogenic bacteria suggests a dual role in both preventing infection and treating established infections. This property is particularly relevant in the context of rising antibiotic resistance.

Case Studies

A notable case study involved the use of N'-(6-chloropyridin-2-yl)acetohydrazide in treating patients with thiamine deficiency associated with complex clinical presentations such as diabetes mellitus and alcohol use disorder. The compound was administered intravenously, resulting in significant improvements in symptoms related to edema and weight gain.

Propriétés

IUPAC Name |

N'-(6-chloropyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZFMOFANINYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314912 | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66999-51-7 | |

| Record name | 66999-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.